molecular formula C10H13N3S B13228284 N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine

Cat. No.: B13228284
M. Wt: 207.30 g/mol
InChI Key: JFZLIOWRUXLIJR-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is a compound with the molecular formula C10H13N3S. It is a derivative of benzimidazole, a bicyclic compound that contains both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine typically involves the reaction of 1H-benzimidazole-2-thiol with N-methyl-2-chloroethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is unique due to its specific structure, which combines the benzimidazole ring with a thioether and an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-methylethanamine

InChI

InChI=1S/C10H13N3S/c1-11-6-7-14-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

JFZLIOWRUXLIJR-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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